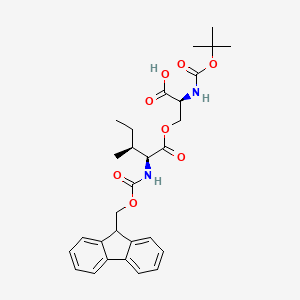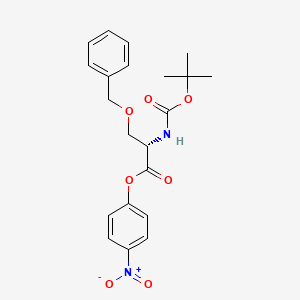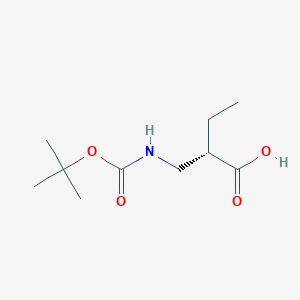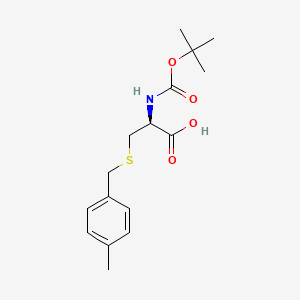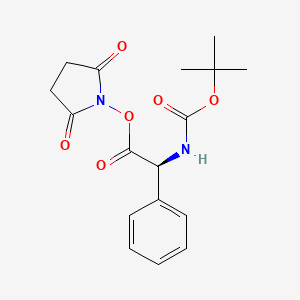
Boc-D-4-azidophe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-4-azidophe (or Boc-D-4-Azo) is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine and is used as a reagent for a variety of purposes. This compound is a versatile reagent that has been used in a variety of biochemical, physiological, and chemical experiments.
科学的研究の応用
アミンのBOC保護
“Boc-D-4-azidophe”は、アミンのBOC保護に使用されます。これは、生物学的に活性な分子の合成において重要なプロセスです {svg_1}. このプロセスは、環境に優しく効率的であり、さまざまな脂肪族および芳香族アミン、アミノ酸、およびアミノアルコールに適用できます {svg_2}. アミンのBOC保護は、医薬品およびファインケミカル合成における重要なステップです {svg_3}.
触媒および溶媒フリー媒体
“this compound”を使用したアミンのBOC保護は、触媒および溶媒フリー媒体で行うことができます {svg_4}. このアプローチは、溶媒と触媒の使用を排除するため、グリーンケミストリーと持続可能な技術の原則に沿っています {svg_5}.
窒素含有カルバメート化合物の合成
“this compound”は、窒素含有カルバメート化合物の合成に使用されます {svg_6}. これらの化合物は、有機合成において、医薬品および生物学的に活性な分子によく見られます {svg_7}.
高強度集束超音波(HIFU)応答性剤
“this compound”などのBOC基を有する周期性メソポーラス有機シリカナノ粒子(PMONPs)は、高強度集束超音波(HIFU)応答性剤としての可能性が探求されています {svg_8}. これらのナノ粒子は、HIFUの造影剤としてのCO2放出に使用できる可能性があります {svg_9}.
CO2放出のためのナノ粒子の調製
“this compound”は、CO2放出のためのナノ粒子の調製に成功裏に使用されています {svg_10}. この概念は、HIFU治療診断薬にとって興味深いものです {svg_11}.
ナノメディシン用途
“this compound”を含むPMONPsの使用は、過去10年間、特に生物学的用途において大幅に増加しています {svg_12}. これらのナノ粒子は、シリカ(SiO2)で構成されているわけではなく、ハイブリッド有機無機系に属します {svg_13}.
作用機序
Target of Action
Boc-D-4-azidophe is a type of carbamate group . The primary targets of this compound are amines . Amines play a crucial role in various biological processes, including neurotransmission, and are involved in the structure of amino acids, the building blocks of proteins .
Mode of Action
The compound interacts with its targets through a process known as amine protection . In the first step, the amine attacks the carbonyl carbon of the carbonate, forming a new tetrahedral intermediate . Elimination of oxygen results in the loss of a carbonate, which can act as a base, or spontaneously decarboxylate (lose CO2) to give t-butoxide, which then neutralizes the protonated carbamate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to peptide synthesis . The compound’s ability to protect amines is particularly important in this context, as it allows for the selective manipulation of different functional groups within a peptide chain .
Pharmacokinetics
The compound’samine protection and deprotection properties suggest that it may have significant interactions with various metabolic enzymes and transporters .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. In general, the compound’s ability to protect amines can facilitate the synthesis of complex peptides and proteins, potentially influencing a wide range of cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s amine protection properties can be removed using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the CBz group) or basic conditions (piperidine for FMOC) respectively . Therefore, the pH and redox conditions of the environment can significantly impact the compound’s action .
特性
IUPAC Name |
(2R)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWGGRIVPTXYGU-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








